molecular formula C17H17N3O4 B2910215 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE CAS No. 1421513-78-1

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE

Cat. No.: B2910215
CAS No.: 1421513-78-1
M. Wt: 327.34
InChI Key: GLOSJXPRORKTIO-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a pyridine ring, and an oxalamide group

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For instance, compounds containing benzofuran structures have been shown to be kinase inhibitors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future research could involve synthesizing the compound and studying its chemical and biological properties. It could also involve modifying the structure of the compound to enhance its properties or reduce potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and pyridine intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(pyridin-4-yl)oxalamide
  • N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(quinolin-3-yl)oxalamide

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE is unique due to its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-14(11-3-4-15-12(8-11)5-7-24-15)10-19-16(22)17(23)20-13-2-1-6-18-9-13/h1-4,6,8-9,14,21H,5,7,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSJXPRORKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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